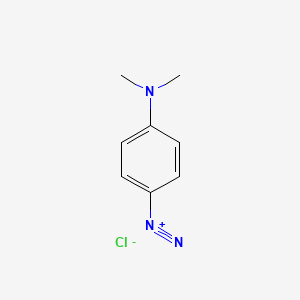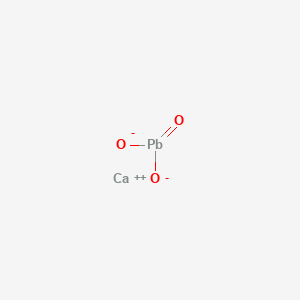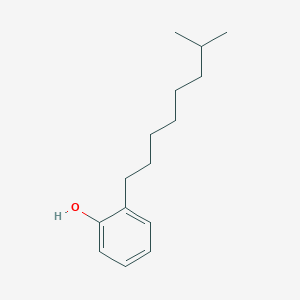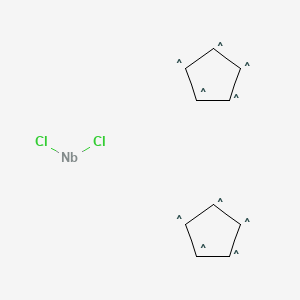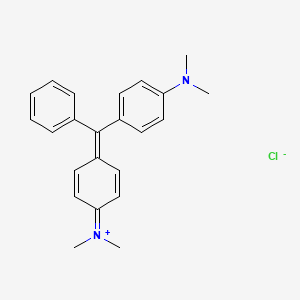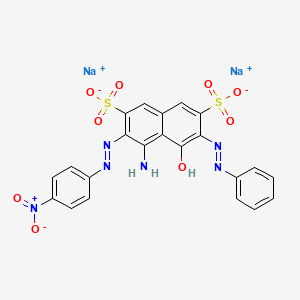![molecular formula C7H6BrN3 B1143942 3-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1276056-84-8](/img/structure/B1143942.png)
3-Bromo-6-methylimidazo[1,2-A]pyrazine
説明
3-Bromo-6-methylimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a member of the imidazo[1,2-A]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methyl group at the 6-position.
作用機序
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-methylimidazo[1,2-a]pyrazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.
Pharmacokinetics
It is known that the compound has a molecular weight of 21205 , which could influence its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and action.
生化学分析
Biochemical Properties
3-Bromo-6-methylimidazo[1,2-A]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in radical reactions, which are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, protein conformation, and overall biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate the activity of key signaling molecules such as kinases and transcription factors, thereby impacting cellular proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular processes such as apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, resulting in reduced efficacy and altered biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, this compound can induce toxic effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body. The accumulation of this compound in specific tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can influence mitochondrial function and cellular energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyrazine with an imidazole derivative in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
3-Bromo-6-methylimidazo[1,2-A]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate and a solvent like dimethoxyethane.
Major Products Formed
Substitution Reactions: Yield various substituted imidazo[1,2-A]pyrazine derivatives.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the compound with different functional groups.
Coupling Reactions: Result in the formation of biaryl or alkyl-aryl derivatives.
科学的研究の応用
3-Bromo-6-methylimidazo[1,2-A]pyrazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]quinoxaline: Contains a quinoxaline ring fused to an imidazole ring.
Pyrazolo[1,5-A]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.
Uniqueness
3-Bromo-6-methylimidazo[1,2-A]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. The specific positioning of these substituents enhances its potential as a versatile building block in synthetic chemistry and drug development.
特性
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZBYIIQKISEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282046 | |
| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-84-8 | |
| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




